molecular formula C9H9N3O2 B1215519 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS No. 6294-54-8

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Cat. No.: B1215519
CAS No.: 6294-54-8
M. Wt: 191.19 g/mol
InChI Key: OWAMLUWBGKKQEW-UHFFFAOYSA-N
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Description

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a pyridin-4-yl group and a methyl group

Scientific Research Applications

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with 5-methylhydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can occur at the pyridin-4-yl group, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-4-yl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imidazolidine-2,4-dione derivatives with oxidized methyl groups.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

  • 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
  • 5-Methyl-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-dione

Comparison:

  • 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione: Similar structure but with the pyridinyl group at a different position, which may affect its reactivity and binding properties.
  • 5-Methyl-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-dione: Contains additional substituents that can influence its chemical and biological properties.

Properties

IUPAC Name

5-methyl-5-pyridin-4-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMLUWBGKKQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278712
Record name 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-54-8
Record name NSC9479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 4-acetyl pyridine (3.0 mL), NH4HCO3 (7.73 g), KCN (2.16 g), and concentrated NH4OH (8.2 mL) in EtOH (10.35 mL) was heated to 60° C. overnight under a reflux condenser. The reaction mixture was extracted with ether, then acidified to pH 4.5 with concentrated HCl and extracted with EtOAc. The combined organic extracts from the acidic extraction were dried over Na2SO4. Solvent was removed in vacuo to yield crude 5-methyl-5-(4-pyridyl)-imidazolidinedione as an off-white solid.
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO3
Quantity
7.73 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10.35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
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Reactant of Route 6
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

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